(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone
Description
The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone is a benzothiazole-containing derivative with a methanone core. Benzothiazole derivatives are widely studied for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-bromo-5-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-11-6-7-14(19)13(8-11)17(22)21-9-12(10-21)24-18-20-15-4-2-3-5-16(15)25-18/h2-8,12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOAOVHDFGOEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a benzo[d]thiazole moiety, have been found to exhibit a broad range of biological activities. These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
It is known that the thiazole ring, a key component of this compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These properties could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
tuberculosis. The inhibitory concentrations of these newly synthesized molecules were compared with the standard reference drugs.
Pharmacokinetics
It is known that the compound has shown potent activities against certain cell lines. For instance, it has shown potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively.
Result of Action
For instance, thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug).
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These solubility properties could potentially influence the compound’s action, efficacy, and stability in different environments.
Biological Activity
The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone (C23H15BrN2OS) is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial properties, molecular interactions, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, an azetidine ring, and a bromo-methoxyphenyl group. The unique combination of these functional groups contributes to its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H15BrN2OS |
| Molecular Weight | 440.34 g/mol |
| Melting Point | 501–503 K |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole, including the target compound, exhibit significant antimicrobial properties. In particular, the compound was evaluated against various bacterial strains, showing promising results:
- Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of both Gram-positive and Gram-negative bacteria:
These findings suggest that the compound possesses broad-spectrum antimicrobial activity, which may be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic processes.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of the compound with specific protein targets. For instance, docking against the PDB: 2XCT protein revealed favorable binding profiles, indicating potential efficacy as an enzyme inhibitor. The binding scores and interaction pockets were analyzed to understand how structural modifications could enhance biological activity .
Case Studies
In a recent study involving a series of benzothiazole derivatives, researchers synthesized multiple analogs and evaluated their pharmacokinetic profiles using SwissADME predictions. The results indicated that these compounds adhered to Lipinski's rules for drug-likeness, suggesting good bioavailability and gastrointestinal absorption .
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Kinase Enzymes : The compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for various diseases, including cancer .
- Antimicrobial Pathways : The benzothiazole moiety has been shown to affect multiple bacterial pathways, including DNA replication and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Several benzothiazole- and azetidine-containing compounds have been reported, with variations in substituents influencing their physicochemical and biological properties. Key examples include:
Table 1: Structural Comparison of Selected Benzothiazole Derivatives
*Calculated based on formula C₁₈H₁₄BrN₂O₂S.
Key Observations :
- Heterocyclic Variations: Replacement of azetidine with triazole (as in ) or dihydroisoquinoline () alters conformational flexibility and hydrogen-bonding capacity, affecting target binding.
Physicochemical and Crystallographic Properties
- Crystal Packing: The orthorhombic crystal system (Pbca) observed in for (2-(benzo[d]thiazol-2-yl-methoxy)-5-chlorophenyl)(phenyl)methanone (a = 7.4598 Å, b = 19.3131 Å, c = 24.4002 Å) suggests stable intermolecular interactions via C–H···N and C–H···O bonds. Similar packing may occur in the target compound due to analogous benzothiazole and methanone moieties.
- Solubility : Azetidine’s smaller ring size (vs. six-membered rings in ) may improve aqueous solubility, critical for bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
